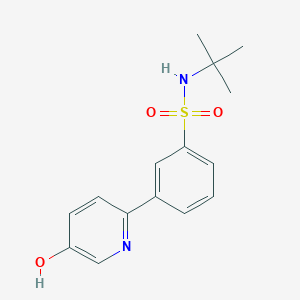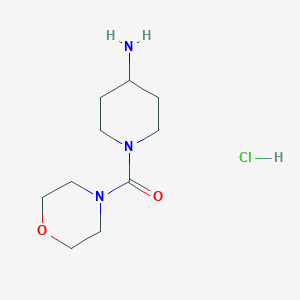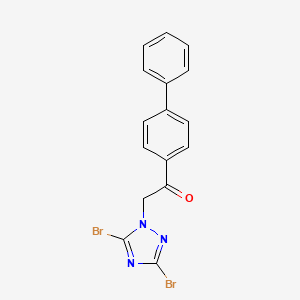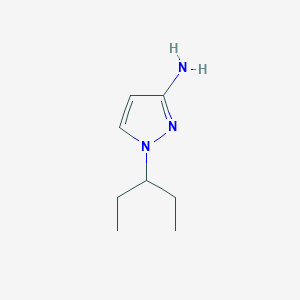amine CAS No. 928330-36-3](/img/structure/B6416126.png)
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine is a derivative of chalcones, which are aromatic ketones that form the central core for a variety of important biological compounds . They display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular and anti-diabetic .
Molecular Structure Analysis
The molecular structure of a related compound, (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one, has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system .
科学的研究の応用
Dopamine D2 Receptor Ligands
Compounds with aromatic moiety and cyclic amine structures, similar to “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine”, have been extensively researched for their potential in treating neuropsychiatric disorders through modulation of dopamine D2 receptors (D2Rs). These ligands have shown promise in addressing conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The critical features for high D2R affinity include the presence of aromatic and heteroaromatic lipophilic fragments, which are integral to the pharmacophore design for therapeutic agents targeting D2Rs (Jůza et al., 2022).
Lignin Acidolysis
The structural fragment of “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine” bears resemblance to compounds involved in lignin acidolysis, a process critical for understanding the chemical breakdown and valorization of lignin into valuable chemicals. Research into the acidolysis of β-O-4-type lignin model compounds has shed light on the mechanisms of bond cleavage, which is pivotal for the development of sustainable methods to convert lignin into useful products (Yokoyama, 2015).
Anti-Cancer and Anti-Inflammatory Agents
Compounds with methoxyphenyl groups have been investigated for their potential as anti-cancer and anti-inflammatory agents. For instance, 4′-geranyloxyferulic acid, which shares a functional similarity with the methoxyphenyl group, has been highlighted for its capabilities in chemoprevention and treatment of colon cancer through dietary interventions. This underscores the potential of structurally similar compounds in medicinal chemistry for developing new therapeutic agents (Epifano et al., 2015).
Carboxylic Acid Recovery
The propenylamine portion of the compound under discussion is structurally related to entities involved in the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams. This is a critical process for the recovery of carboxylic acids used in the production of bio-based plastics, emphasizing the relevance of similar structural motifs in environmental engineering and sustainability efforts (Sprakel & Schuur, 2019).
Degradation of Hazardous Compounds
The amine and aromatic functionalities present in “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine” are also key in the advanced oxidation processes (AOPs) for degrading nitrogen-containing hazardous compounds. This research is essential for the development of effective treatment strategies for contaminants that pose risks to human health and the environment (Bhat & Gogate, 2021).
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-propylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12/h4-9,14H,3,10-11H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIOQWSQOVVSLF-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416044.png)
![4-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416049.png)


![(11bR)-4-Oxide-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-2,6-bis(2,3,4,5,6-pentafluorophenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95%, (99% ee)](/img/structure/B6416077.png)

![3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride](/img/structure/B6416092.png)
![[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid](/img/structure/B6416093.png)


![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416110.png)

![2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416114.png)
